molecular formula C18H13N3O4 B3842909 N'-(1-naphthoyloxy)-3-nitrobenzenecarboximidamide

N'-(1-naphthoyloxy)-3-nitrobenzenecarboximidamide

Cat. No. B3842909
M. Wt: 335.3 g/mol
InChI Key: WSRPTFHJKXRCMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-naphthoyloxy)-3-nitrobenzenecarboximidamide, commonly known as JWH-018, is a synthetic cannabinoid that has gained popularity among recreational drug users due to its psychoactive effects. While the compound was initially developed for scientific research purposes, its abuse potential has led to its classification as a Schedule I controlled substance in several countries. Despite its controversial reputation, JWH-018 remains a subject of interest for researchers investigating the pharmacological and physiological effects of synthetic cannabinoids.

Mechanism of Action

JWH-018 acts as a full agonist at the CB1 receptor, meaning that it binds to and activates the receptor with high potency and efficacy. The activation of CB1 receptors by JWH-018 leads to a cascade of intracellular events, including inhibition of adenylate cyclase, activation of mitogen-activated protein kinases, and modulation of ion channels. These effects ultimately contribute to the psychoactive and physiological effects of JWH-018.
Biochemical and Physiological Effects
JWH-018 has been shown to produce a range of effects on the central nervous system, including alterations in mood, perception, and cognition. The compound has also been implicated in the regulation of appetite, pain perception, and immune function. JWH-018 has been shown to induce a dose-dependent increase in heart rate and blood pressure, which may be attributed to its activation of CB1 receptors in the cardiovascular system.

Advantages and Limitations for Lab Experiments

JWH-018 offers several advantages as a research tool, including its high affinity and selectivity for the CB1 receptor, which allows for precise manipulation of the cannabinoid receptor system. However, the compound's abuse potential and legal status may limit its availability and use in certain research settings. Additionally, the psychoactive effects of JWH-018 may complicate the interpretation of experimental results and require careful consideration of experimental design and controls.

Future Directions

Future research on JWH-018 and other synthetic cannabinoids should focus on elucidating the molecular and cellular mechanisms underlying their effects on the central nervous system and other physiological processes. This may involve the use of advanced imaging and electrophysiological techniques to visualize the activity of cannabinoid receptors and their downstream signaling pathways. Additionally, the development of novel synthetic cannabinoids with improved selectivity and safety profiles may offer new opportunities for investigating the therapeutic potential of these compounds.

Scientific Research Applications

JWH-018 has been used extensively in preclinical studies to investigate the cannabinoid receptor system and its role in various physiological processes. The compound exhibits high affinity for the CB1 receptor, which is primarily responsible for mediating the psychoactive effects of cannabis. JWH-018 has been used to study the pharmacology of CB1 receptor agonists, including their effects on neurotransmitter release, synaptic plasticity, and intracellular signaling pathways.

properties

IUPAC Name

[(Z)-[amino-(3-nitrophenyl)methylidene]amino] naphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4/c19-17(13-7-3-8-14(11-13)21(23)24)20-25-18(22)16-10-4-6-12-5-1-2-9-15(12)16/h1-11H,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRPTFHJKXRCMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)ON=C(C3=CC(=CC=C3)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)O/N=C(/C3=CC(=CC=C3)[N+](=O)[O-])\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(1-naphthoyloxy)-3-nitrobenzenecarboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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